2-Hydroxy-2-((8-hydroxy-7-quinolyl)amino)-3'-nitroacetophenone
Description
This compound features a nitroacetophenone core substituted with a hydroxy group at the 2-position and a complex 8-hydroxy-7-quinolylamino group. The 3'-nitro group and the quinolyl moiety distinguish it from simpler hydroxy-nitroacetophenones. Its synthesis likely involves multi-step reactions, including alkylation or condensation, as seen in related quinolone derivatives .
Properties
CAS No. |
26866-70-6 |
|---|---|
Molecular Formula |
C17H13N3O5 |
Molecular Weight |
339.30 g/mol |
IUPAC Name |
2-hydroxy-2-[(8-hydroxyquinolin-7-yl)amino]-1-(3-nitrophenyl)ethanone |
InChI |
InChI=1S/C17H13N3O5/c21-15(11-3-1-5-12(9-11)20(24)25)17(23)19-13-7-6-10-4-2-8-18-14(10)16(13)22/h1-9,17,19,22-23H |
InChI Key |
GJOHBVXGLOXPBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C(NC2=C(C3=C(C=CC=N3)C=C2)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ACETOPHENONE,2-HYDROXY-2-((8-HYDROXY-7-QUINOLYL)AMINO)-3-NITRO- typically involves multiple steps, starting with the preparation of the quinoline derivative. The key steps include:
Nitration: Introduction of the nitro group into the acetophenone structure.
Hydroxylation: Addition of hydroxy groups to the quinoline and acetophenone moieties.
Amination: Formation of the amino linkage between the quinoline and acetophenone.
Industrial Production Methods
Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. Common methods include:
Catalytic Nitration: Using catalysts to enhance the nitration process.
Controlled Hydroxylation: Employing specific reagents and conditions to selectively introduce hydroxy groups.
Efficient Amination: Utilizing advanced techniques to form the amino linkage with high efficiency.
Chemical Reactions Analysis
Types of Reactions
ACETOPHENONE,2-HYDROXY-2-((8-HYDROXY-7-QUINOLYL)AMINO)-3-NITRO- undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Including hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution Reagents: Such as halogens (Cl2, Br2) or alkylating agents.
Major Products
The major products formed from these reactions include:
Oxidized Derivatives: Compounds with carbonyl groups replacing hydroxy groups.
Reduced Derivatives: Amino-substituted compounds.
Substituted Derivatives: Compounds with various functional groups replacing the original substituents.
Scientific Research Applications
ACETOPHENONE,2-HYDROXY-2-((8-HYDROXY-7-QUINOLYL)AMINO)-3-NITRO- has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ACETOPHENONE,2-HYDROXY-2-((8-HYDROXY-7-QUINOLYL)AMINO)-3-NITRO- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including oxidative stress response, signal transduction, and gene expression.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key structural analogs and their properties are summarized below:
Physicochemical Properties
- Solubility: The quinolyl group in the target compound likely reduces aqueous solubility compared to smaller analogs like 1-(2-Hydroxy-3-nitrophenyl)ethanone . Chloro-substituted derivatives (e.g., 5'-Cl analog) may exhibit even lower solubility due to hydrophobic effects .
- Stability: Nitro groups generally confer oxidative stability, but the amino derivatives (e.g., 1-(2-Amino-3-hydroxyphenyl)ethanone) are prone to oxidation, requiring careful storage .
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